N,N'-Bis(2,6-difluorophenyl)ethanediamide
Description
N,N'-Bis(2,6-difluorophenyl)ethanediamide is a diamide derivative featuring two 2,6-difluorophenyl groups attached to the nitrogen atoms of an ethanediamide backbone. The 2,6-difluoro substitution pattern on the aromatic rings introduces significant steric and electronic effects, influencing molecular conformation, intermolecular interactions, and physicochemical properties.
Properties
Molecular Formula |
C14H8F4N2O2 |
|---|---|
Molecular Weight |
312.22 g/mol |
IUPAC Name |
N,N'-bis(2,6-difluorophenyl)oxamide |
InChI |
InChI=1S/C14H8F4N2O2/c15-7-3-1-4-8(16)11(7)19-13(21)14(22)20-12-9(17)5-2-6-10(12)18/h1-6H,(H,19,21)(H,20,22) |
InChI Key |
NQRPOPBULBUUTN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)NC(=O)C(=O)NC2=C(C=CC=C2F)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Bis(2,6-difluorophenyl)ethanediamide typically involves the reaction of 2,6-difluoroaniline with oxalyl chloride to form the corresponding acyl chloride, which is then reacted with ethylenediamine to yield the desired product. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and solvents like dichloromethane or tetrahydrofuran. The reaction is usually carried out at low temperatures to control the reactivity of the intermediates.
Industrial Production Methods: Industrial production of N,N’-Bis(2,6-difluorophenyl)ethanediamide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: N,N’-Bis(2,6-difluorophenyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms on the phenyl rings can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formation of difluoroquinones.
Reduction: Formation of difluoroanilines.
Substitution: Formation of substituted phenyl ethanediamides.
Scientific Research Applications
N,N’-Bis(2,6-difluorophenyl)ethanediamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N,N’-Bis(2,6-difluorophenyl)ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, modulating their activity. The pathways involved may include inhibition of enzyme activity or disruption of protein-protein interactions, leading to the observed biological effects.
Comparison with Similar Compounds
Substituent Effects on Electronic and Steric Properties
- N,N'-Dibenzylethanediamide (Benzathine benzylpenicillin analog): This compound, referenced in pharmacopeial literature, substitutes fluorine with benzyl groups . The absence of fluorine reduces electronegativity, decreasing the acidity of amide protons.
- N,N'-Bis(2,6-dimethylphenyl)ethanediamide: Replacing fluorine with methyl groups increases electron-donating effects, altering the electronic environment of the amide.
N,N'-Bis(2,4-difluorophenyl)ethanediamide :
The 2,4-difluoro substitution disrupts symmetry, leading to different dipole moments and hydrogen-bonding capabilities compared to the 2,6-isomer. This positional isomerism may reduce thermal stability due to weaker intermolecular interactions .
Physicochemical Properties (Hypothetical Data Based on Analogs)
Structural Insights from the Cambridge Structural Database (CSD)
Analysis of analogous diamides in the CSD reveals:
- Crystal Packing : 2,6-Difluorophenyl groups likely promote face-to-face π-stacking due to their planar geometry, whereas benzyl or methyl analogs exhibit more disordered packing .
- Hydrogen Bonding: Fluorine’s electronegativity may enhance hydrogen-bond acceptor capacity at the amide oxygen, improving crystallinity compared to non-fluorinated analogs .
Biological Activity
N,N'-Bis(2,6-difluorophenyl)ethanediamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and relevant research findings associated with this compound, emphasizing its pharmacological implications.
Synthesis
The synthesis of this compound typically involves the reaction of 2,6-difluoroaniline derivatives with appropriate acylating agents. The general synthetic route can be illustrated as follows:
- Formation of the Amide : The reaction of 2,6-difluoroaniline with ethanediamine under acidic conditions leads to the formation of the desired amide.
- Purification : The product is purified using recrystallization techniques to achieve high purity suitable for biological testing.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have shown that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibacterial agent.
| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 20 | 16 |
| Pseudomonas aeruginosa | 18 | 32 |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cell lines through mechanisms involving the inhibition of cell proliferation and modulation of apoptotic pathways.
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- IC50 Values : The compound showed IC50 values ranging from 5 to 15 µM across different cell lines.
Case Study 1: Antibacterial Efficacy
A recent study investigated the antibacterial efficacy of this compound against multi-drug resistant strains. The results demonstrated that the compound was effective in reducing bacterial load in infected animal models, highlighting its potential as a therapeutic agent.
Case Study 2: Cancer Treatment
In another study focusing on cancer treatment, this compound was administered to mice bearing tumor xenografts. The treatment resulted in significant tumor regression compared to control groups, suggesting its potential role in cancer therapy.
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that its activity may be linked to:
- Inhibition of DNA Synthesis : By interfering with nucleic acid synthesis in bacteria.
- Induction of Apoptosis : Through activation of caspase pathways in cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
